molecular formula C5H5FN2O3 B592458 methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate CAS No. 127929-86-6

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate

Cat. No.: B592458
CAS No.: 127929-86-6
M. Wt: 160.104
InChI Key: MZJKDLYATGBQJJ-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a cyano group, a fluoromethoxy group, and an imino group attached to an acetate backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

127929-86-6

Molecular Formula

C5H5FN2O3

Molecular Weight

160.104

IUPAC Name

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate

InChI

InChI=1S/C5H5FN2O3/c1-10-5(9)4(2-7)8-11-3-6/h3H2,1H3/b8-4-

InChI Key

MZJKDLYATGBQJJ-YWEYNIOJSA-N

SMILES

COC(=O)C(=NOCF)C#N

Synonyms

Acetic acid, cyano[(fluoromethoxy)imino]-, methyl ester, (Z)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate typically involves the reaction of cyanoacetamide with fluoromethoxyamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxime derivatives, amine derivatives, and substituted esters. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Chemistry

In chemistry, methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology

Its unique structural features make it a valuable tool for probing biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for the development of new drugs targeting specific enzymes and receptors .

Industry

Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and fluoromethoxy group play crucial roles in binding to these targets, leading to inhibition or activation of their functions. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (2Z)-2-cyano-2-(fluoromethoxyimino)acetate is unique due to the presence of the fluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its binding affinity to specific molecular targets compared to its analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.